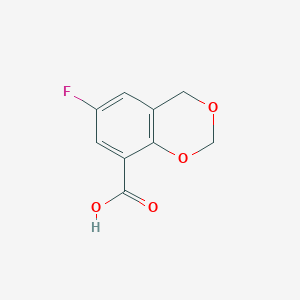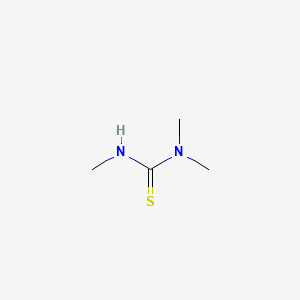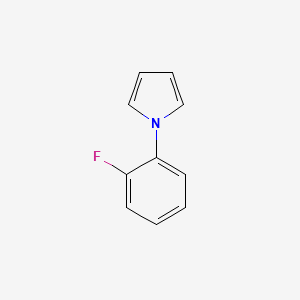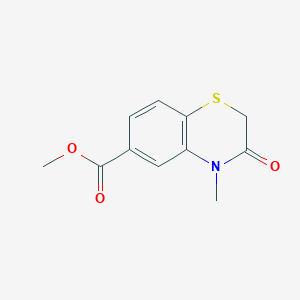
4-(Difluoromethyl)-1-fluorobenzene
Descripción general
Descripción
The compound “4-(Difluoromethyl)benzoic acid” is a difluoromethylated benzoic acid derivative . It has a molecular formula of C8H6F2O2 and a molecular weight of 172.13 g/mol . Another related compound, “4-(Difluoromethoxy)benzaldehyde”, has a molecular weight of 172.13 g/mol .
Synthesis Analysis
Difluoromethylation processes have seen significant advances in recent years. These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites in both stoichiometric and catalytic modes .Chemical Reactions Analysis
Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Aplicaciones Científicas De Investigación
Application 1: Molecular Docking and DFT Study
- Summary of the Application : The 4-difluoromethyl pyrazole, possessing unique chemical and physical properties, holds potential applications in medicinal chemistry, agrochemicals, and materials science . These derivatives show potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .
- Methods of Application : Molecular docking simulations and DFT were applied to examine the binding interactions of 4-difluoromethyl pyrazole derivatives . Proposed compounds were subjected to molecular docking with the major protease (PDB:3LN1) to assess binding affinities .
- Results or Outcomes : In designed compounds, 3a and 3f show the highest docking score, leading to high affinity toward 3LN1 . An energy score of -6.9765 Cal/mol of ligand 3g suggests a strong and advantageous binding affinity, with the negative number indicating stability .
Application 2: Late-stage Difluoromethylation
- Summary of the Application : This review describes the recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .
- Methods of Application : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .
- Results or Outcomes : Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds, but cases of stereoselective difluoromethylation are still limited .
Application 3: Cyclooxygenase-2 Inhibitor
- Summary of the Application : The 4-difluoromethyl pyrazole derivatives have potential applications in medicinal chemistry, agrochemicals, and materials science . These derivatives show potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .
- Methods of Application : Molecular docking simulations and DFT were applied to examine the binding interactions of 4-difluoromethyl pyrazole derivatives . Proposed compounds were subjected to molecular docking with the major protease (PDB:3LN1) to assess binding affinities .
- Results or Outcomes : In designed compounds, 3a and 3f show the highest docking score, leading to high affinity toward 3LN1 . An energy score of -6.9765 Cal/mol of ligand 3g suggests a strong and advantageous binding affinity, with the negative number indicating stability .
Application 4: Difluoromethylation of Heterocycles
- Summary of the Application : Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
- Methods of Application : The review summarizes the state-of-the-art advances in difluoromethylation of heterocycles via a radical process over the past few years (2018 to early 2022) .
- Results or Outcomes : The review focuses on the design and catalytic mechanism as well as on the representative outcomes and applications .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(difluoromethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTAAMDWKNWRSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377831 | |
| Record name | 4-(Difluoromethyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-1-fluorobenzene | |
CAS RN |
26132-51-4 | |
| Record name | 4-(Difluoromethyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine](/img/structure/B1303473.png)
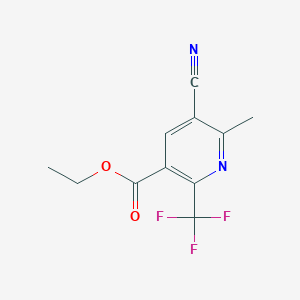
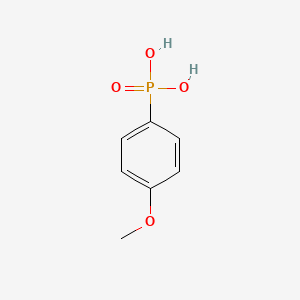
![Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1303484.png)
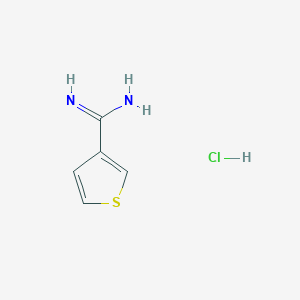
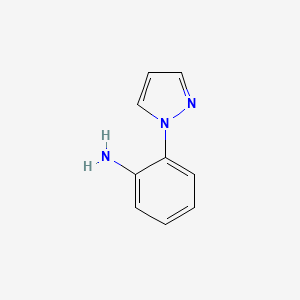
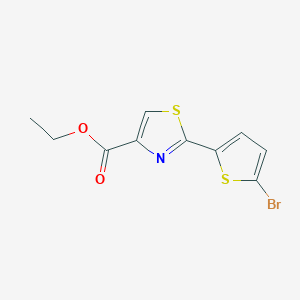
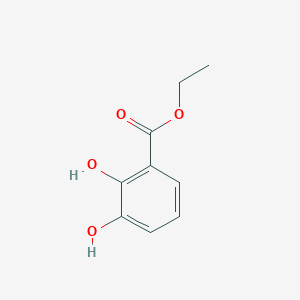
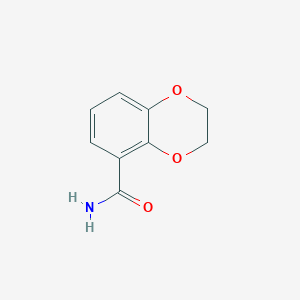
![2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile](/img/structure/B1303493.png)
